molecular formula C30H46O4 B190424 18alpha-Glycyrrhetinic acid CAS No. 1449-05-4

18alpha-Glycyrrhetinic acid

Cat. No. B190424
CAS RN: 1449-05-4
M. Wt: 470.7 g/mol
InChI Key: MPDGHEJMBKOTSU-MNEJCTLJSA-N
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Description

18alpha-Glycyrrhetinic acid (18α-GA) is a bioactive triterpenoid found in licorice . It shows selective inhibition of 11-HSD1 (11-hydroxysteroid dehydrogenase 1) and also exhibits anti-proliferative and apoptotic effects on hepatic stellate cells (HSCs) .


Synthesis Analysis

18alpha-Glycyrrhetinic acid can be synthesized from natural licorice triterpene glycoside 18β-GA. The process involves using a methanolic solution of HCl, which results in a 1:1 mixture of methyl esters of 18α- and 18β-glycyrrhetinic acids .


Chemical Reactions Analysis

18alpha-Glycyrrhetinic acid has been found to inhibit NF-kB and activate proteasomes . It also induces apoptosis . More detailed information about its chemical reactions was not found in the search results.

Scientific Research Applications

  • Hepatoprotective Activity : Biotransformation of 18beta-glycyrrhetinic acid has led to the discovery of metabolites with hepatoprotective activities. These metabolites have shown protection against liver homogenate lipid peroxidation, nitric oxide production in rat macrophages, and hepatotoxicity in mice (Maatooq, Marzouk, Gray, & Rosazza, 2010).

  • Inhibition of Bladder Activity : 18alpha-Glycyrrhetinic acid, a gap junction blocker, was found to inhibit bladder contraction and reduce baseline pressure in rats, both in normal and bladder outlet obstruction conditions. This suggests its potential use in treating detrusor overactivity (Miyazato, Sugaya, Nishijima, Oda, & Ogawa, 2006).

  • Pharmacokinetic Analysis : A study established an HPLC method for determining 18alpha-glycyrrhetinic acid in rat plasma, revealing significant pharmacokinetic differences between alpha and beta epimers (Sun, Li, Chen, Geng, Li, Chen, & Bi, 2012).

  • Anticancer Effects : 18alpha-Glycyrrhetinic acid demonstrated anticancer effects by reducing cell-cell interaction proteins and inducing autophagy and apoptosis in neuroblastoma cells. This indicates its potential for targeted cancer therapeutics (Rahman, Bishayee, Habib, Sadra, & Huh, 2016).

  • Effects on Endothelial Cells : Studies on glycyrrhetinic acid derivatives, including 18alpha-GA, showed varied effects on endothelial cell hyperpolarization in arteries, suggesting their influence on vasorelaxation and endothelium-derived hyperpolarizing factor (Tare, Coleman, & Parkington, 2002).

  • Anti-Inflammatory Properties : The anti-inflammatory properties of 18beta-glycyrrhetinic acid were explored in a mouse model of experimental autoimmune encephalomyelitis. It was found to reverse oxidative, histological, and immunological alterations caused by the disease, highlighting its therapeutic potential (Kamışlı, Çiftçi, Taşlıdere, Turkmen, & Ozcan, 2018).

  • Gap Junction Inhibition : Research on glycyrrhetinic acid isoforms, including 18alpha-GA, revealed their role in inhibiting endothelium-dependent hyperpolarization, implicating the involvement of gap junctions in vascular responses (Chaytor, Marsh, Hutcheson, & Griffith, 2000).

  • Antihyperglycemic Effect : A study on 18 beta-glycyrrhetinic acid in streptozotocin-diabetic rats demonstrated its potential antihyperglycemic effect, comparable with glibenclamide, by regulating plasma glucose and insulin levels (Kalaiarasi & Pugalendi, 2009).

  • Cytotoxic and Anticancer Properties : Glycyrrhetinic acids, including 18alpha-GA, have been recognized for their cytotoxic, antimicrobial, anti-inflammatory, antioxidant, analgesic, and antiviral effects. These compounds are attractive for drug design due to their diverse pharmacological activities (Hussain, Green, Shamraiz, Saleem, Badshah, Abbas, Rehman, & Irshad, 2018).

  • DNA Damage Protection : Research has indicated that 18alpha-GA can protect against DNA damage, particularly in the context of oxidative stress and aging. Its protective effect depends on the ERK/Nrf2 pathway (Lefaki, Papaevgeniou, Tur, Vorgias, Sykiotis, & Chondrogianni, 2019).

  • Binding to GA Receptors in Hepatocellular Carcinoma Cells : A study showed that fluorescence-labeled glycyrrhetinic acid, including 18beta-GA, binds specifically to glycyrrhetinic acid receptors in hepatocellular carcinoma cells, confirming the existence of these receptors (Sun, Dai, Zheng, Shi, Hu, & Chen, 2017).

Safety And Hazards

The safety data sheet for 18alpha-Glycyrrhetinic acid suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)/t19-,21+,22+,23-,26-,27+,28+,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDGHEJMBKOTSU-PMTKVOBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@](C[C@@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20872408
Record name 18alpha-Glycyrrhetinic acid
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Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name beta-Glycyrrhetinic acid
Source Human Metabolome Database (HMDB)
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Product Name

18alpha-Glycyrrhetinic acid

CAS RN

1449-05-4, 471-53-4
Record name 18α-Glycyrrhetinic acid
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Record name 18Alpha-glycyrrhetinic acid
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Record name 18alpha-Glycyrrhetinic acid
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Record name (3β,18α,20β)-3-hydroxy-11-oxoolean-12-en-29-oic acid
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Record name 18α-Glycyrrhetic acid
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Melting Point

330 - 335 °C
Record name beta-Glycyrrhetinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034517
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
199
Citations
G Munirathinam, G Dakshinamoorthy, JE Olesen… - Cancer Research, 2010 - AACR
573: 18alpha- glycyrrhetinic acid (AGA) inhibits advanced prostate cancer cell proliferation and induces apoptosis by downregulating inflammation-related cytokine growth factor genes …
Number of citations: 0 aacrjournals.org
MH Moon, JK Jeong, YJ Lee, JW Seol, DC Ahn… - Biochemical and …, 2012 - Elsevier
18β-Glycyrrhetinic acid (18β-GA) obtained from the herb liquorice has various pharmacological properties including anti-inflammatory and anti-bacterial activities. However, potential …
Number of citations: 40 www.sciencedirect.com
S Wu, W Wang, J Dou, L Gong - Acta Pharmacologica Sinica, 2021 - nature.com
The first description of the medical use of licorice appeared in “Shennong Bencao Jing”, one of the well-known Chinese herbal medicine classic books dated back to 220–280 AD. As …
Number of citations: 34 www.nature.com
S Ebrahimnezhad, Z Amirghofran… - Immunological …, 2016 - Taylor & Francis
Objective: 18α-Glycyrrhetinic acid (18α-GA), a bioactive component of Glycyrrhiza glabra, has been shown in vitro immunomodulatory effects on dendritic cells (DCs). The aim of the …
Number of citations: 7 www.tandfonline.com
MA Rahman, K Bishayee, K Habib, A Sadra… - Biochemical …, 2016 - Elsevier
… 18alpha-glycyrrhetinic acid extracted from Glycyrrhiza radix inhibits proliferation and … 18alpha-glycyrrhetinic acid down-regulates expression of type I and III collagen via TGF-Beta1/…
Number of citations: 28 www.sciencedirect.com
A de Breij, TG Karnaoukh, J Schrumpf… - European Journal of …, 2016 - Springer
This study aimed to identify compounds that enhance the activity of current antibiotics against multidrug-resistant bacteria. Screening of a 350+ compound proprietary small molecules …
Number of citations: 24 link.springer.com
CF Hung, CY Hsiao, WH Hsieh, HJ Li, YJ Tsai, CN Lin… - PLoS …, 2017 - journals.plos.org
Licorice (Glycyrrhiza) species have been widely used as a traditional medicine and a natural sweetener in foods. The 18β-glycyrrhetinic acid (18β-GA) is a bioactive compound in …
Number of citations: 28 journals.plos.org
P Zhang, Z Chang, J Yang, J Feng, Y Yu… - Die Pharmazie-An …, 2019 - ingentaconnect.com
18β-Glycyrrhetinic acid (18β-GA) is an effective component extracted from the traditional Chinese medicine Radix glycyrrhizae (Leguminosae) and has various biological activities. This …
Number of citations: 1 www.ingentaconnect.com
SR Kim, HJ Jeon, HJ Park, MK Kim, WS Choi… - Inflammation …, 2013 - Springer
… In this study, we investigated the effect of 18alpha-glycyrrhetinic acid (18α-GA), a natural triterpenoid compound derived from licorice root extract, on P. gingivalis lipopolysaccharide (…
Number of citations: 24 link.springer.com
H Sasakia, N Suzukib, EA Shwaimic, Y Xud… - J Periodontal …, 2010 - academia.edu
… Selective inhibition of 11beta-hydroxysteroid dehydrogenase 1 by 18alpha-glycyrrhetinic acid but not 18beta-glycyrrhetinic acid. J Steroid Biochem Mol Biol. 2009; 113:248–252. …
Number of citations: 1 www.academia.edu

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